molecular formula C14H11BrN2O3 B5832930 2-(3-bromoanilino)-1-(4-nitrophenyl)ethanone

2-(3-bromoanilino)-1-(4-nitrophenyl)ethanone

Cat. No.: B5832930
M. Wt: 335.15 g/mol
InChI Key: FOPQZEWJYSMJPL-UHFFFAOYSA-N
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Description

2-(3-Bromoanilino)-1-(4-nitrophenyl)ethanone is an organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromoanilino)-1-(4-nitrophenyl)ethanone typically involves the reaction of 3-bromoaniline with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromoaniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoanilino)-1-(4-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromoanilino)-1-(4-nitrophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromoanilino)-1-(4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloroanilino)-1-(4-nitrophenyl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromoanilino)-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-(3-Bromoanilino)-1-(4-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

2-(3-bromoanilino)-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-11-2-1-3-12(8-11)16-9-14(18)10-4-6-13(7-5-10)17(19)20/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPQZEWJYSMJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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